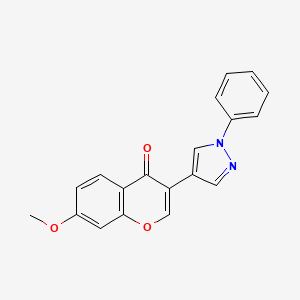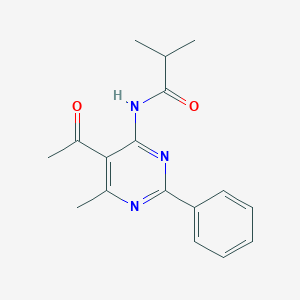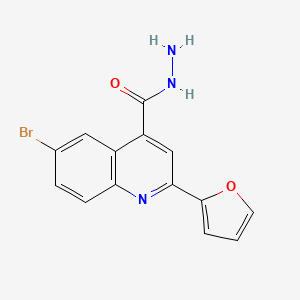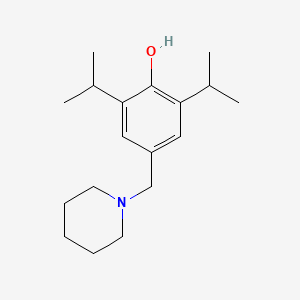
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, also known as LY294002, is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). It has been widely used as a tool compound in scientific research to investigate the role of PI3Ks in various cellular processes. In
作用机制
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one inhibits PI3Ks by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to selectively inhibit class I PI3Ks, which are the most commonly mutated isoforms in cancer.
Biochemical and Physiological Effects:
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3K signaling by 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
实验室实验的优点和局限性
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a potent and selective inhibitor of PI3Ks, making it a valuable tool compound for investigating the role of PI3K signaling in various cellular processes. However, 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experiments. In addition, 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of PI3Ks. This could lead to the identification of new therapeutic targets for diseases such as cancer and diabetes. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases. Finally, the development of more stable and bioavailable forms of 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one could improve its effectiveness in experimental and clinical settings.
合成方法
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one can be synthesized by a multi-step process starting from 7-hydroxy-4-methylcoumarin. The first step involves the protection of the hydroxyl group with a methoxy group using dimethyl sulfate. The resulting compound is then treated with potassium carbonate and 1-phenylpyrazole-4-boronic acid to form the pyrazole ring. The final step involves the removal of the methoxy protecting group using boron tribromide to yield 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one.
科学研究应用
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been extensively used as a pharmacological inhibitor of PI3Ks in various scientific research studies. PI3Ks are a family of lipid kinases that play a critical role in regulating various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been used to investigate the role of PI3Ks in these diseases and to identify potential therapeutic targets.
属性
IUPAC Name |
7-methoxy-3-(1-phenylpyrazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-15-7-8-16-18(9-15)24-12-17(19(16)22)13-10-20-21(11-13)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZDUOSAVZVNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357589 |
Source


|
| Record name | ZINC00407243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one | |
CAS RN |
61034-10-4 |
Source


|
| Record name | ZINC00407243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)



![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)


![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5711697.png)